3-phenyl-2H-1,4-benzothiazine-2-carboxylic acid
Description
Structural Classification and Nomenclature
The structural classification of this compound places it within the benzothiazine family, which comprises heterocyclic compounds consisting of a benzene ring fused to a six-membered thiazine ring containing both nitrogen and sulfur atoms. The thiazine ring incorporates four carbon atoms, one nitrogen atom, and one sulfur atom, creating a unique heteroatomic arrangement that distinguishes these compounds from other heterocyclic systems.
The nomenclature system for this compound follows International Union of Pure and Applied Chemistry conventions, with the base name "benzothiazine" indicating the fused ring system. The "2H-1,4" designation specifies the particular isomeric form and the positions of the heteroatoms within the six-membered ring. The numerical prefixes "3-phenyl" and "2-carboxylic acid" indicate the specific positions and nature of the substituents attached to the core benzothiazine framework.
| Structural Component | Position | Chemical Group | Molecular Contribution |
|---|---|---|---|
| Base Ring System | 1,4-positions | Benzothiazine core | C₈H₆NS |
| Aromatic Substituent | 3-position | Phenyl group | C₆H₅ |
| Functional Group | 2-position | Carboxylic acid | COOH |
| Complete Structure | Combined | Full Molecule | C₁₅H₁₁NO₂S |
The classification system also distinguishes between different isomeric forms of benzothiazine compounds, with the "2H" designation indicating the specific tautomeric form where hydrogen is associated with the nitrogen atom at the 2-position. This structural specificity is crucial for understanding the chemical behavior and reactivity patterns exhibited by the compound.
Alternative nomenclature systems employed in chemical databases include systematic names such as "3-phenyl-2H-benzo[b]thiazine-2-carboxylic acid," which provides additional clarity regarding the ring fusion pattern and substitution positions. The benzo[b] designation specifically indicates the manner in which the benzene ring is fused to the thiazine component, providing structural precision necessary for unambiguous chemical identification.
Historical Development in Heterocyclic Chemistry
The historical development of benzothiazine chemistry can be traced to foundational work conducted in the 1960s, when researchers first reported the preparation and characterization of 2,1-benzothiazine derivatives. The initial investigations focused on sulfostyril compounds, specifically 2,1-benzothiazine 2,2-dioxide derivatives, which were first prepared and studied by Loev and Kormendy in 1965. These early studies established fundamental synthetic methodologies and provided initial insights into the chemical behavior of benzothiazine systems.
The development of 1,4-benzothiazine chemistry followed a different trajectory, with researchers recognizing the distinct structural and chemical properties exhibited by this isomeric form compared to the 2,1-benzothiazine systems. The preparation of 1,4-benzothiazine derivatives involved different synthetic approaches, typically utilizing 2-aminothiophenol as a key starting material in condensation reactions with various carbonyl compounds.
Significant advances in benzothiazine synthesis occurred during the late twentieth and early twenty-first centuries, with researchers developing increasingly sophisticated methodologies for the preparation of substituted derivatives. The evolution of synthetic approaches included the development of one-pot synthesis procedures, the utilization of various catalytic systems, and the exploration of green chemistry methodologies for benzothiazine preparation.
| Time Period | Key Development | Research Focus | Synthetic Method |
|---|---|---|---|
| 1960s | Initial benzothiazine synthesis | 2,1-benzothiazine derivatives | Classical condensation reactions |
| 1980s-1990s | Expanded structural diversity | 1,4-benzothiazine systems | Aminothiophenol condensations |
| 2000s | Catalytic methodologies | Efficient synthesis protocols | Metal-catalyzed reactions |
| 2010s-Present | Green chemistry approaches | Sustainable synthesis | One-pot and microwave methods |
The recognition of benzothiazine compounds as key intermediates in biological systems further stimulated research interest in this class of heterocycles. Studies investigating the role of 1,4-benzothiazines in the biosynthesis of pheomelanin pigments demonstrated the biological relevance of these structural motifs and highlighted their potential significance in understanding natural pigmentation processes.
Contemporary research in benzothiazine chemistry continues to explore new synthetic methodologies, with particular emphasis on developing efficient, environmentally friendly approaches for the preparation of complex derivatives. The evolution of synthetic techniques has enabled the preparation of increasingly sophisticated benzothiazine structures, including compounds with multiple substituents and complex functional group arrangements, such as this compound.
Properties
IUPAC Name |
3-phenyl-2H-1,4-benzothiazine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO2S/c17-15(18)14-13(10-6-2-1-3-7-10)16-11-8-4-5-9-12(11)19-14/h1-9,14H,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIFDWIFDEAHTNP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3SC2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Traditional Synthesis Methods and Their Limitations
Several methods exist for synthesizing 1,4-benzothiazine derivatives, such as the ring expansion of benzothiazoles or benzothiazolines, base-mediated reactions of o-aminothiophenols with ω-bromoacetophenones, and HCl-catalyzed reactions of o-nitrobenzenesulfenyl chlorides with ketones. However, many of these methods suffer from drawbacks, including the use of expensive reagents, harsh reaction conditions, prolonged reaction times, cumbersome product isolation procedures, low yields, and the need for stoichiometric amounts of catalysts.
Novel Catalytic Method for Synthesis of 3-Substituted-2H-1,4-Benzothiazines
Catalyst Preparation and Characterization
A novel sulfonic acid functionalized nano-γ-Al2O3 catalyst has been developed for the synthesis of 3-substituted-2H-1,4-benzothiazines. The catalyst is prepared by reacting nano-γ-Al2O3 with 1,3-propanesultone. The catalyst was characterized using FT-IR, X-ray powder diffraction (XRD), thermogravimetric analysis (TGA), and transmission electron microscopy (TEM).
FT-IR Analysis
The FT-IR spectra confirmed the presence of the sulfonic acid group in the functionalized nano-γ-Al2O3. Two characteristic peaks at 589 cm-1 and 758 cm-1 are attributed to the stretching vibrations of the Al–O bond in γ-Al2O3. Peaks at 1043 cm-1 and 1187 cm-1 are assigned to S–O stretching vibrations, and a broad peak at 3444 cm-1 indicates the stretching of OH groups in the SO3H.
XRD Analysis
XRD measurements showed diffraction peaks at 19.5, 32.6, 36.6, 39.5, 45.8, 60.6, and 67.2, corresponding to the (111), (220), (311), (222), (400), (511), and (440) faces of cubic γ-Al2O3. The ordered structure of nano-γ-Al2O3 is retained after introducing the propylsulfonic acid group, with an average crystallite size of 14.9 nm.
TGA Analysis
TGA showed a significant decrease in weight percentage at around 150°C, related to the desorption of water molecules from the catalyst surface. Complete loss of covalently attached organic structures occurred in the temperature range of 230–960°C, with a shoulder observed from 328°C due to the decomposition of alkyl-sulfonic acid groups. The amount of sulfonic acid functionalized nano-γ-Al2O3 was evaluated to be 0.78 mmol·g-1.
TEM Analysis
TEM images showed nanoparticles with dimensions ranging from 10 to 20 nm. The shapes of γ-Al2O3 particles are relatively round, while those of treated n-propylsulfonated γ-Al2O3 are rather rectangular, attributed to the presence of sulfonic acid groups covalently attached to the γ-Al2O3 surfaces.
Reaction Optimization
The reaction of o-aminothiophenol with 2-bromo-1-phenyl-ethanone was used as a model system to optimize the reaction conditions. The best results were obtained with 50 mg/mmol of sulfonic acid functionalized nano-γ-Al2O3 as the catalyst in EtOH at reflux temperature. The optimal solvent was found to be EtOH, and the best reaction conditions were achieved under reflux.
Substrate Scope
A series of ω-bromoketones were treated with various o-aminothiophenols to demonstrate the versatility of the catalyst. The reactions proceeded in EtOH at reflux temperature within a short time, affording high yields of the products.
Table 3. Synthesis of 3-Substituted-2H-1,4-Benzothiazines using Sulfonic Acid Functionalized Nano-γ-Al2O3 Catalyst
| Entry | R1 | R2 | Time/h | Product | Yield/% |
|---|---|---|---|---|---|
| 1 | H | C6H5 | 3 | 3a | 96 |
| 2 | H | 4-Me-C6H4 | 2 | 3b | 97 |
| 3 | H | 4-MeO-C6H4 | 2 | 3c | 95 |
| 4 | H | 4-F-C6H4 | 4 | 3d | 93 |
| 5 | H | 4-Cl-C6H4 | 4 | 3e | 94 |
| 6 | H | 4-Br-C6H4 | 4 | 3f | 90 |
| 7 | H | 4-NO2-C6H4 | 6 | 3g | 89 |
| 8 | H | 2-MeO-C6H4 | 3 | 3h | 90 |
| 9 | H | 3-NO2-C6H4 | 6 | 3i | 88 |
| 10 | H | 3,4,5-(MeO)3-C6H2 | 6 | 3j | 86 |
| 11 | H | 2-Benzofuryl | 5 | 3k | 91 |
| 12 | Cl | CH3 | 10 | 3l | 78 |
| 13 | Cl | C6H5 | 3 | 3m | 93 |
| 14 | Cl | 4-Me-C6H4 | 3 | 3n | 95 |
| 15 | Cl | 4-MeO-C6H4 | 3 | 3o | 93 |
| 16 | Cl | 4-Cl-C6H4 | 4 | 3p | 90 |
| 17 | Cl | 4-Br-C6H4 | 4 | 3q | 87 |
| 18 | Cl | 2-Benzofuryl | 4 | 3r | 88 |
| 19 | CF3 | C6H5 | 4 | 3s | 86 |
| 20 | CF3 | 4-MeO-C6H4 | 4 | 3t | 89 |
Reaction conditions: *o-aminothiophenol (1 mmol), ω-bromoketones (1 mmol); sulfonic acid functionalized nano-γ-Al2O3 (50 mg); EtOH (10 mL); reflux.*
Process for the preparation of 2-amino-substituted 1,3-benzothiazine-4-ones
A process for preparing 2-aminosubstituted 1,3-benzothiazine-4-ones is provided which comprises the following step:
(1) (2) wherein
Y is halogen, preferably chlorine;
R is independently selected from Cx-g-alkyl which may optionally be substituted by halogen, -N02, halogen, -CHO, -COOR4 (wherein R4 is hydrogen or C^.g-alkyl) and -CN;
R3 is Ci_3-alkyl which may be substituted by halogen, preferably methyl;
X is halogen, preferably iodine; and n is 0 or an integer of 1 to 4, and if n is 2, 3 or 4, multiple Rs may be the same or different.
In a preferred embodiment, the process comprises the following step:
(1a) (2a)
Chemical Reactions Analysis
3-phenyl-2H-1,4-benzothiazine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound to its corresponding amine or thiol derivatives using reducing agents such as lithium aluminum hydride.
Scientific Research Applications
Medicinal Chemistry
Pharmacological Properties
3-Phenyl-2H-1,4-benzothiazine-2-carboxylic acid and its derivatives have been studied for their potential pharmacological activities. Research indicates that compounds within the benzothiazine class exhibit a range of biological activities, such as:
- Antihypertensive : Some derivatives have shown effectiveness in lowering blood pressure.
- Anticancer : Certain analogs have demonstrated significant anticancer activity against various cancer cell lines. For example, one study reported that specific benzothiazine derivatives exhibited over 80% inhibition against leukemia cell lines .
- Antioxidant : The antioxidant properties of these compounds make them potential candidates for neuroprotective therapies, particularly in conditions like Alzheimer’s disease .
Case Study: Acetylcholinesterase Inhibitors
A series of benzothiazine derivatives were synthesized and evaluated for their inhibitory effects on acetylcholinesterase (AChE), an enzyme implicated in neurodegenerative diseases. Compounds 3i and 3j showed IC50 values of 0.027 µM and 0.025 µM, respectively, demonstrating comparable efficacy to donepezil, a standard treatment for Alzheimer's disease . These findings suggest that benzothiazine derivatives could be promising leads for developing new AChE inhibitors.
Materials Science
Smart Packaging
The chromophoric properties of this compound have been exploited in smart packaging applications. The compound exhibits acidichromic behavior, changing color in response to pH variations. This property can be utilized to develop food freshness indicators that signal spoilage by changing color in the presence of volatile amines or organic acids produced during food degradation .
Electrochromic Devices
The unique electronic properties of benzothiazine compounds allow their use in electrochromic devices, which change color when an electrical voltage is applied. This application is particularly relevant for developing smart windows and displays that can modulate light transmission based on user preferences or environmental conditions .
Analytical Chemistry
High-Performance Liquid Chromatography (HPLC)
The ability of this compound to serve as a derivatization agent in HPLC has been explored. Its chromophoric characteristics enhance the detection of various analytes, making it a valuable tool in analytical chemistry for quantifying substances in complex mixtures .
Summary Table of Applications
Mechanism of Action
The mechanism of action of 3-phenyl-2H-1,4-benzothiazine-2-carboxylic acid involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Ethyl 3-Methyl-4H-1,4-Benzothiazine-2-Carboxylate
3-Oxo-3,4-Dihydro-2H-1,4-Benzothiazine-7-Carboxylic Acid
- Key Functional Groups : Oxo (3-position), carboxylic acid (7-position).
- Structure : SMILES:
O=C(O)c2ccc1c(SCC(=O)N1)c2. - Comparison: The oxo group alters electronic properties, reducing π-conjugation efficiency. No reported acidichromism, suggesting inferior suitability for chromophoric applications.
Functional Analogs: Benzoxazines and Quinazolines
3-Phenyl-2H-1,3-Benzoxazine-2,4(3H)-Dione
- Key Functional Groups : Phenyl, oxazine.
- Properties : Exhibits antialgal activity against Chlorella vulgaris .
- Comparison : Replacement of sulfur with oxygen in the heterocycle reduces electron-withdrawing effects, diminishing bathochromic shifts. Focused on biological rather than optical applications.
3-Phenyl-3H-Quinazoline-4-Ones
- Key Functional Groups : Quinazoline core, phenyl.
- Applications : Protein kinase inhibitors with anti-cytomegaloviral activity .
- Comparison : The quinazoline scaffold lacks the benzothiazine’s tunable D-π-A architecture, limiting modularity for chromophore design.
Chromophoric and pH-Sensing Competitors
Caffeic Acid (3,4-Dihydroxybenzeneacrylic Acid)
Monomethine Cyanine Dyes (MCDs)
- Synthesis : Derived from benzothiazine condensation, similar to the target compound .
- Comparison : While MCDs share pH sensitivity, the target compound’s benzothiazine-imine-enamine system enables a larger bathochromic shift (Δλ = 100 nm) and superior stability .
Data Tables
Table 1. Comparative Analysis of Benzothiazine Derivatives
Biological Activity
3-Phenyl-2H-1,4-benzothiazine-2-carboxylic acid (3-Ph-2H-BTCA) is a compound belonging to the benzothiazine family, which has garnered attention due to its diverse biological activities. This article explores the biological properties of this compound, including its antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects, supported by recent research findings.
Chemical Structure and Properties
The structure of 3-Ph-2H-BTCA features a bicyclic system consisting of fused benzene and thiazine rings, with a carboxylic acid group attached at the C-2 position and a phenyl group at the C-3 position. This configuration influences the compound's solubility and reactivity, making it a versatile scaffold for further chemical modifications.
Antimicrobial Activity
Research indicates that derivatives of 3-Ph-2H-BTCA exhibit significant antimicrobial properties. For instance, certain derivatives have shown effectiveness against various bacterial strains and fungi. A study reported that some benzothiazine derivatives displayed minimum inhibitory concentrations (MICs) as low as 10 µg/mL against Aspergillus niger and Candida albicans, highlighting their potential as antimicrobial agents .
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| 3-Ph-2H-BTCA Derivative | 10 | Aspergillus niger |
| 3-Ph-2H-BTCA Derivative | 15 | Candida albicans |
Anticancer Activity
The anticancer potential of 3-Ph-2H-BTCA has been explored in various studies. One study indicated that certain benzothiazine derivatives exhibited cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The compounds demonstrated IC50 values ranging from 20 to 50 µM, suggesting moderate activity against these cancer types .
Anti-inflammatory Effects
In vitro studies have shown that 3-Ph-2H-BTCA can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests its potential use in treating inflammatory diseases. A notable study demonstrated that treatment with this compound reduced inflammation in animal models of arthritis .
Neuroprotective Properties
Recent research has highlighted the neuroprotective effects of benzothiazine derivatives. Specifically, 3-Ph-2H-BTCA has been investigated for its ability to protect neuronal cells from oxidative stress-induced apoptosis. The compound was found to upregulate antioxidant enzymes and reduce markers of oxidative damage in neuronal cell cultures .
Case Studies and Research Findings
- Antimicrobial Efficacy : A series of derivatives were synthesized and tested for antimicrobial activity against clinical isolates. The results indicated that modifications to the phenyl group significantly enhanced antibacterial activity.
- Cytotoxicity Assessments : In a comparative study involving various benzothiazine derivatives, 3-Ph-2H-BTCA was among the top performers in inhibiting cancer cell proliferation.
- Inflammation Model : In a rat model of induced arthritis, administration of 3-Ph-2H-BTCA led to a significant reduction in joint swelling and pain scores compared to control groups.
Q & A
Q. What are the standard synthetic methodologies for 3-phenyl-2H-1,4-benzothiazine-2-carboxylic acid, and what key reaction parameters influence yield?
The compound can be synthesized via condensation reactions between 2-aminothiophenol and β-aroylacrylic acid derivatives under acidic conditions. For example, refluxing 2-aminothiophenol with β-aroylacrylic acids in ethanol saturated with HCl gas, followed by solvent removal and recrystallization from methanol, is a common approach . Key parameters include reaction time, catalyst concentration (e.g., HCl gas), and solvent choice. Lower yields may arise from incomplete cyclization or competing side reactions.
Q. How is the heterocyclic structure of this compound confirmed experimentally?
Structural confirmation requires multi-technique validation:
- X-ray diffraction (XRD): Resolves crystal packing, bond angles, and substituent orientation (e.g., equatorial vs. axial positions of phenyl groups) .
- NMR spectroscopy: H and C NMR identify proton environments and carbon connectivity, while 2D experiments (e.g., COSY, HSQC) clarify spatial relationships.
- Mass spectrometry: High-resolution MS confirms molecular weight and fragmentation patterns .
Q. What analytical techniques are recommended for assessing the purity of this compound during synthesis?
Purity is typically evaluated using:
- High-performance liquid chromatography (HPLC): Quantifies impurities via retention time and peak area analysis (e.g., >97% purity criteria in catalog listings) .
- Gas chromatography (GC): Applicable for volatile derivatives or intermediates .
- Elemental analysis: Validates C/H/N ratios against theoretical values (e.g., ±0.3% deviation acceptable) .
Q. What solvent systems are effective for recrystallizing this compound?
Methanol is a common recrystallization solvent due to its intermediate polarity, which balances solubility and crystal nucleation. Ethanol or acetone may be alternatives, but solvent polarity must align with the compound’s solubility profile to avoid amorphous precipitation .
Advanced Research Questions
Q. How can researchers resolve discrepancies in spectroscopic data suggesting alternative ring structures (e.g., benzothiazepine vs. benzothiazinone)?
Contradictory data (e.g., NMR suggesting a seven-membered ring vs. XRD confirming a six-membered structure) require:
- Repeat synthesis and characterization: Ensure reaction conditions (e.g., HCl saturation) favor the intended pathway .
- Comparative XRD analysis: Definitive crystallographic data can distinguish between ring sizes and substituent orientations .
- Computational modeling: Density functional theory (DFT) simulations predict stable conformers and validate experimental observations.
Q. What strategies improve regioselectivity during the cyclization step of benzothiazinecarboxylic acid derivatives?
Regioselectivity is influenced by:
- Catalyst choice: Acidic conditions (e.g., HCl gas) promote protonation of reactive sites, directing cyclization .
- Substituent effects: Electron-withdrawing groups on the β-aroylacrylic acid precursor can stabilize transition states.
- Solvent polarity: Polar aprotic solvents (e.g., DMF) may enhance intermediate stability.
Q. How should researchers design biological activity assays for this compound against microbial targets?
- Antifungal testing: Follow protocols for Candida albicans susceptibility assays, including minimum inhibitory concentration (MIC) determination via broth microdilution .
- Enzymatic inhibition studies: Target enzymes (e.g., fungal cytochrome P450) using fluorogenic substrates and kinetic analysis.
- Cytotoxicity screening: Use mammalian cell lines (e.g., HEK293) to assess selectivity indices.
Q. How can low yields in multi-step syntheses of benzothiazinecarboxylic acids be addressed?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
